molecular formula C14H10N2O3 B039810 2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione CAS No. 117346-08-4

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione

Cat. No.: B039810
CAS No.: 117346-08-4
M. Wt: 254.24 g/mol
InChI Key: WAHOJSICXGQOJH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoindoline-1,3-dione compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups enhances its versatility in chemical reactions and its potential as a therapeutic agent .

Biological Activity

2-(4-Amino-2-hydroxyphenyl)isoindoline-1,3-dione, also known as a derivative of isoindoline, has garnered attention in scientific research due to its diverse biological activities. This compound features an isoindoline core with amino and hydroxyl substitutions, which enhance its chemical reactivity and therapeutic potential. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Isoindoline nucleus : A bicyclic structure that contributes to the compound's stability.
  • Amino group : Enhances solubility and reactivity.
  • Hydroxyl group : Increases hydrogen bonding potential, influencing biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Dopamine Receptors : The compound acts as a modulator of dopamine receptors, particularly the D2 receptor, which is significant in the treatment of psychiatric disorders.
  • β-Amyloid Protein Aggregation : Research indicates that it may inhibit the aggregation of β-amyloid proteins, a hallmark of Alzheimer's disease .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

Antipsychotic Potential

Studies suggest that this compound may have antipsychotic properties by modulating dopamine pathways. This property positions it as a candidate for treating schizophrenia and other mood disorders.

Neuroprotective Effects

Research indicates its potential in neurodegenerative diseases such as Alzheimer's. By inhibiting β-amyloid aggregation, it could help mitigate cognitive decline associated with these conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoindoline derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a broader application in infectious disease treatment .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntipsychoticDopamine D2 receptor modulation
NeuroprotectiveInhibition of β-amyloid aggregation
AntimicrobialBroad-spectrum antibacterial activity
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies

  • Antipsychotic Activity :
    A study conducted by researchers focused on the modulation of dopamine receptors using this compound. The results indicated a significant reduction in symptoms associated with psychosis in animal models.
  • Neuroprotection :
    In vitro studies demonstrated that this compound effectively reduced β-amyloid-induced toxicity in neuronal cell lines. The findings suggest its potential role in preventing neurodegeneration .
  • Antimicrobial Efficacy :
    A comparative study evaluated the antibacterial effects of isoindoline derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited comparable or superior activity to standard antibiotics .

Properties

IUPAC Name

2-(4-amino-2-hydroxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-8-5-6-11(12(17)7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHOJSICXGQOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600557
Record name 2-(4-Amino-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117346-08-4
Record name 2-(4-Amino-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 g of Raney-Nickel (washed neutral) were added to 284 g (1 mol) of N-(4-nitro-2-hydroxyphenyl)-phthalimide in 1.75 liters of dimethyl formamide (DMF) and the phthalimide was hydrogenated under a pressure of 15-20 bar at 60° C. The filtrate was precipitated in 3.5 liters of water, suction filtered, washed and dried. Yield: 230 g=90% of theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
solvent
Reaction Step Two
Quantity
40 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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